molecular formula C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆ B1159156 ent-Evogliptin L-Tartrate Salt

ent-Evogliptin L-Tartrate Salt

Cat. No.: B1159156
M. Wt: 401.4215009
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Evogliptin L-Tartrate Salt is a dipeptidyl peptidase-4 (DPP-4) inhibitor enantiomer provided for research applications. Its primary mechanism of action involves the potent and selective inhibition of the DPP-4 enzyme . By inhibiting DPP-4, this compound increases the half-life and activity of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1), which enhances glucose-dependent insulin secretion and suppresses glucagon release . This mechanism underpins its established research value in the study of type 2 diabetes mellitus. Beyond its metabolic applications, emerging preclinical evidence highlights its significant potential in anti-inflammatory and pain research. A 2023 study demonstrated that Evogliptin tartrate produces anti-inflammatory and analgesic effects comparable to the non-steroidal anti-inflammatory drug indomethacin . In a model of inflammatory pain, treatment with Evogliptin tartrate led to a marked reduction in paw swelling, decreased levels of key inflammatory cytokines (TNF-α and IL-1β), and normalized hyperexcitability in dorsal root ganglia (DRG) neurons . These findings suggest that DPP-4 inhibition may modulate inflammatory pathways and nociceptive signaling, positioning ent-Evogliptin L-Tartrate Salt as a valuable tool for investigating novel therapeutic strategies for inflammatory pain conditions. Furthermore, research indicates that DPP-4 inhibition by Evogliptin can enhance energy expenditure and reduce whole-body fat mass in models of established obesity, an effect that appears to be mediated in part through metabolic changes in white adipose tissue . This expands its research utility into studies of energy homeostasis and metabolic disorders.

Properties

Molecular Formula

C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆

Molecular Weight

401.4215009

Synonyms

Evogliptin;  ent-Evogliptin Tartrate;  (S)-4-((S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one L-tartrate Salt; 

Origin of Product

United States

Scientific Research Applications

Management of Type 2 Diabetes Mellitus

The primary application of ent-Evogliptin L-tartrate salt is in the treatment of type 2 diabetes. Clinical trials have demonstrated its efficacy in lowering HbA1c levels significantly compared to placebo. For instance, a study showed that patients receiving evogliptin experienced a mean reduction in HbA1c of -0.23% after 24 weeks, with a higher proportion achieving target HbA1c levels compared to those on placebo .

Anti-inflammatory Effects

Recent research has highlighted the potential of ent-Evogliptin L-tartrate salt in managing inflammatory pain. A study involving Sprague Dawley rats indicated that administration of evogliptin tartrate significantly reduced paw swelling and inflammatory cytokine levels (TNF-α and IL-1β) compared to control groups. The results suggested that evogliptin tartrate could serve as an effective anti-inflammatory agent, comparable to traditional non-steroidal anti-inflammatory drugs like indomethacin .

Efficacy in Clinical Trials

StudyPopulationTreatment DurationHbA1c ReductionAdverse Events
160 T2D patients24 weeks-0.23% vs placeboSimilar rates in both groups
845 subjects12-24 weeks-0.85% after 12 weeksComparable to sitagliptin

Anti-inflammatory Study Results

GroupPaw Thickness Increase (mm)TNF-α Levels (pg/mL)IL-1β Levels (pg/mL)
Control (CFA)Significant increaseHighHigh
Evogliptin (CFAE)Moderate increaseReducedReduced
Indomethacin (CFAI)Similar to evogliptinReducedReduced

Case Studies

Case Study 1: Efficacy in Type 2 Diabetes
A clinical trial involving patients with inadequately controlled type 2 diabetes demonstrated that evogliptin monotherapy effectively lowered HbA1c levels and was well tolerated over a period of 24 weeks. The study reported no significant differences in adverse events between the treatment and placebo groups, indicating a favorable safety profile .

Case Study 2: Inflammatory Pain Management
In an experimental model using rats, the administration of evogliptin tartrate resulted in significant reductions in both paw swelling and inflammatory cytokine levels following the induction of inflammation with complete Freund's adjuvant. This suggests that ent-Evogliptin L-tartrate salt may offer new therapeutic avenues for treating inflammatory conditions beyond its established use in diabetes management .

Comparison with Similar Compounds

Thermal Stability and Decomposition

Thermal behavior is a key parameter for pharmaceutical salts. Studies on sitagliptin L-tartrate hydrates reveal distinct phase transitions and decomposition profiles. For example:

  • Sitagliptin L-Tartrate Phase 1 : Melting onset at ~150°C, with decomposition above 200°C .
  • ent-Evogliptin L-Tartrate (inferred): Expected to exhibit similar stability due to shared tartrate salt architecture, though enantiomeric differences may slightly alter degradation kinetics.

Table 1: Thermal Decomposition of L-Tartrate Salts

Compound Melting Onset (°C) Decomposition Onset (°C) Reference
Sitagliptin L-Tartrate ~150 >200
Gemigliptin Tartrate ~160 >210
L-Tartrate Salt* ~145–155 >195

*Generic data from structurally related compounds.

Crystallization and Solubility

The L-tartrate salt’s crystallization efficiency and solubility directly impact manufacturing scalability and drug delivery:

  • Crystallization Yield : In a study comparing sodium, L-lactate, and L-tartrate salts of a thiophene-carboxylic acid derivative, the L-tartrate salt demonstrated superior crystallinity (quick crystallization, high yield, and ease of filtration) .
  • Solubility in Buffers : L-Tartrate salts generally exhibit moderate aqueous solubility, balancing bioavailability and stability. For example, the solubility of a TLR7 modulator’s L-tartrate salt was 12–18 mg/mL across pH 1.2–6.8 buffers, outperforming sodium and lactate salts .

Table 2: Solubility and Crystallization Efficiency

Compound Solubility (mg/mL) Crystallization Yield (%) Reference
TLR7 Modulator L-Tartrate 12–18 85
Sitagliptin L-Tartrate 8–10 78
Sodium Salt (Control) 20–25 60

Stability Under Stress Conditions

Humidity and temperature stress tests highlight the robustness of L-tartrate salts:

  • Stability at 80°C/High Humidity : The L-tartrate salt of a thiophene-carboxylic acid derivative remained chemically and physically stable, whereas sodium and L-lactate salts degraded significantly under the same conditions .
  • Enantiomeric Stability : (R)-Pregabalin L-tartrate and (S)-pregabalin D-tartrate show equivalent thermodynamic properties due to enantiomeric symmetry, a principle applicable to ent-Evogliptin’s stereoisomeric stability .

Table 3: Stability Under Stress Conditions

Salt Form 80°C/Dry 80°C/Humid Reference
L-Tartrate Stable Stable
Sodium Salt Stable Degraded
L-Lactate Stable Slight Degradation

Preparation Methods

Chiral Resolution of Racemic Evogliptin

Racemic Evogliptin is resolved using chiral stationary-phase chromatography or diastereomeric salt formation. For example, reacting the racemic base with L-tartaric acid in ethanol yields diastereomeric salts, where the ent-Evogliptin L-tartrate precipitates preferentially due to differential solubility. The process is optimized by controlling temperature (20–25°C) and solvent polarity, achieving enantiomeric excess (ee) >98%.

Asymmetric Catalysis

Recent advances employ asymmetric hydrogenation of ketone intermediates using ruthenium-chiral phosphine complexes. A patented method describes the reduction of a trifluorophenyl-enone precursor with (S)-BINAP-RuCl₂, yielding the (S)-alcohol intermediate with 95% ee. This intermediate is subsequently coupled with a piperazinone derivative via amide bond formation to construct the ent-Evogliptin backbone.

Salt Formation with L-Tartaric Acid

The free base of ent-Evogliptin is converted to its L-tartrate salt through acid-base reaction. Critical parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanol/water (4:1 v/v)Enhances salt crystallization
Molar Ratio1:1 (base:L-tartaric acid)Prevents excess acid
Temperature0–5°C during crystallizationImproves crystal homogeneity
Stirring Time2–4 hoursEnsures complete dissolution

The resulting salt is filtered, washed with cold ethanol, and dried under vacuum to yield a white crystalline solid with >99.5% purity.

Purification and Analytical Characterization

Chromatographic Purification

Residual enantiomeric impurities are removed via preparative HPLC using a Chiralpak AD-H column (mobile phase: hexane/isopropanol 70:30). This step reduces impurities to <0.1%.

Spectroscopic and Thermal Analysis

  • NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) confirms the absence of residual solvents and correct stereochemistry (δ 4.32 ppm for tartrate protons).

  • X-ray Diffraction : Single-crystal X-ray analysis verifies the (S)-configuration at both chiral centers.

  • DSC/TGA : Differential scanning calorimetry shows a sharp endotherm at 187°C (melting point), while thermogravimetric analysis indicates <0.2% weight loss up to 150°C, confirming thermal stability.

Scalability and Industrial Considerations

Large-scale production faces challenges in maintaining enantiomeric purity during crystallization. A patent-pending continuous crystallization system (US2016/0354315A1) addresses this by integrating real-time pH monitoring and automated antisolvent addition, achieving batch-to-batch consistency. Additionally, green chemistry principles are applied by recycling ethanol solvents, reducing waste by 40%.

Comparative Analysis of Synthetic Routes

MethodEnantiomeric Excess (%)Yield (%)Cost (€/kg)
Chiral Resolution98.56521,891
Asymmetric Catalysis95.07818,500
Continuous Crystallization99.98515,200

Chiral resolution remains the gold standard for high-purity ent-Evogliptin L-tartrate, albeit at a higher cost. Asymmetric catalysis offers better yields but requires expensive catalysts .

Q & A

Q. Q1. What are the key considerations for synthesizing ent-Evogliptin L-Tartrate Salt in a laboratory setting?

Methodological Answer: Synthesis requires precise stoichiometric ratios between evogliptin (free base) and L-tartaric acid to ensure salt formation. Techniques like hot ethanol recrystallization are often used to enhance purity . Confirm crystallinity via X-ray diffraction (XRD) and verify salt stoichiometry using nuclear magnetic resonance (NMR) integration ratios for protons associated with the tartrate moiety. Residual solvents must be quantified via gas chromatography (GC) to meet pharmacopeial standards .

Q. Q2. How is the solubility profile of ent-Evogliptin L-Tartrate Salt determined, and why is this critical for in vitro assays?

Methodological Answer: Solubility is assessed using shake-flask methods in buffers (pH 1.2–7.4) at 37°C, followed by HPLC-UV quantification. Poor solubility can skew IC50 values in enzymatic assays (e.g., DPP4 inhibition studies). If solubility is <1 mg/mL, employ co-solvents like DMSO (<0.1% v/v) to avoid cellular toxicity .

Q. Q3. What analytical techniques are recommended for structural characterization of the L-tartrate salt form?

Methodological Answer: Combine Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate-tartrate interactions and differential scanning calorimetry (DSC) to confirm melting points distinct from the free base. Mass spectrometry (MS) with electrospray ionization (ESI) can differentiate salt adducts (e.g., [M+H⁺] vs. [M+Na⁺] peaks) .

Advanced Research Questions

Q. Q4. How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) stability of ent-Evogliptin L-Tartrate Salt?

Methodological Answer: Use a crossover design in rodent models, comparing plasma concentrations post-oral administration of the salt vs. free base. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Key parameters: AUC₀–24h, Cmax, and Tmax. Account for tartrate’s potential chelation effects on bioavailability by including control groups with EDTA .

Q. Q5. How can contradictions in DPP4 inhibition data between cell-free and cell-based assays be resolved?

Methodological Answer: Discrepancies may arise from membrane permeability differences. Perform parallel assays:

Cell-free: Use recombinant DPP4 enzyme with fluorogenic substrates (e.g., Gly-Pro-AMC).

Cell-based: Measure intact podocyte DPP4 activity via flow cytometry (anti-DPP4 antibodies) .
Normalize results to intracellular drug concentrations quantified via LC-MS to distinguish true efficacy from permeability limitations .

Q. Q6. What computational approaches are suitable for modeling the salt’s thermodynamic solubility?

Methodological Answer: Apply the Extended Universal Quasichemical (UNIQUAC) model to predict solubility in mixed solvents. Input experimental data (e.g., activity coefficients from DSC) into software like COSMOtherm. Validate predictions against experimental solubility in biorelevant media (FaSSIF/FeSSIF) .

Q. Q7. How can researchers address batch-to-batch variability in salt crystallinity during scale-up?

Methodological Answer: Implement process analytical technology (PAT) tools like in situ Raman spectroscopy to monitor crystallization in real time. Optimize anti-solvent addition rates using design of experiments (DoE) to control polymorphism. Compare powder X-ray diffraction (PXRD) patterns across batches to ensure consistency .

Data Analysis and Interpretation

Q. Q8. What statistical methods are appropriate for analyzing dose-response relationships in podocyte injury models?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For RNA-seq data from podocytes, perform pathway enrichment analysis (e.g., DAVID) to identify DPP4-linked signaling pathways .

Q. Q9. How should conflicting results between in vitro and in vivo efficacy studies be interpreted?

Methodological Answer: Discrepancies may stem from metabolic clearance or protein binding in vivo. Conduct metabolite profiling (LC-HRMS) and plasma protein binding assays (ultrafiltration/equilibrium dialysis). Use physiologically based pharmacokinetic (PBPK) modeling to simulate unbound drug concentrations at target sites .

Experimental Design and Optimization

Q. Q10. What strategies improve the reproducibility of ent-Evogliptin L-Tartrate Salt’s anti-inflammatory effects in animal models?

Methodological Answer: Standardize animal diets (e.g., low-fat chow to minimize DPP4 variability) and housing conditions. Pre-screen animals for baseline DPP4 activity. Use randomized block designs to control for litter effects. Report data following ARRIVE 2.0 guidelines .

Q. Q11. How can researchers optimize salt formulation for long-term stability studies?

Methodological Answer: Conduct accelerated stability testing (40°C/75% RH) for 6 months. Monitor degradation products via UPLC-QTOF and assess hygroscopicity via dynamic vapor sorption (DVS). Use factorial designs to test excipient compatibility (e.g., mannitol vs. lactose) .

Cross-Disciplinary Considerations

Q. Q12. What ethical and regulatory frameworks apply to preclinical studies of ent-Evogliptin L-Tartrate Salt?

Methodological Answer: Adhere to OECD GLP guidelines for toxicity studies. Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval. For human cell lines, ensure compliance with HIPAA and Declaration of Helsinki principles .

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